2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2060043-79-8
VCID: VC3168585
InChI: InChI=1S/C9H10F2N2O2/c10-8(11)6-7(9(14)15)13-4-2-1-3-5(13)12-6/h8H,1-4H2,(H,14,15)
SMILES: C1CCN2C(=NC(=C2C(=O)O)C(F)F)C1
Molecular Formula: C9H10F2N2O2
Molecular Weight: 216.18 g/mol

2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid

CAS No.: 2060043-79-8

Cat. No.: VC3168585

Molecular Formula: C9H10F2N2O2

Molecular Weight: 216.18 g/mol

* For research use only. Not for human or veterinary use.

2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid - 2060043-79-8

Specification

CAS No. 2060043-79-8
Molecular Formula C9H10F2N2O2
Molecular Weight 216.18 g/mol
IUPAC Name 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C9H10F2N2O2/c10-8(11)6-7(9(14)15)13-4-2-1-3-5(13)12-6/h8H,1-4H2,(H,14,15)
Standard InChI Key VUZWQGLSALVGPX-UHFFFAOYSA-N
SMILES C1CCN2C(=NC(=C2C(=O)O)C(F)F)C1
Canonical SMILES C1CCN2C(=NC(=C2C(=O)O)C(F)F)C1

Introduction

2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structural features, including a difluoromethyl group attached to the imidazo[1,2-a]pyridine core and a carboxylic acid moiety. The presence of these functional groups imparts distinct chemical properties and potential biological activities, making it a subject of interest in various fields such as medicinal chemistry and materials science.

Synthesis Methods

The synthesis of 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid typically involves multi-step organic reactions. These methods often require controlled conditions to optimize yields and purity. Common steps include the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the difluoromethyl and carboxylic acid groups.

Synthesis Steps

  • Formation of the Imidazo[1,2-a]pyridine Core: This involves condensation reactions between appropriate precursors.

  • Introduction of the Difluoromethyl Group: Typically achieved through reactions involving difluoromethylating agents.

  • Introduction of the Carboxylic Acid Group: Often involves oxidation or hydrolysis steps.

Biological Activity and Applications

Research on 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid suggests potential applications in medicinal chemistry due to its interactions with biological targets. The difluoromethyl group enhances binding affinity to certain enzymes or receptors, which can modulate various biological pathways.

Potential Applications

  • Antimicrobial Therapies: The compound's unique structure may confer antimicrobial properties.

  • Anticancer Therapies: Potential interactions with cancer-related targets could be explored.

Safety and Hazards

2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is classified as an irritant and poses hazards such as skin and eye irritation and respiratory tract irritation. Handling requires appropriate safety measures.

Hazard Classification

HazardDescription
Acute ToxicityHarmful if swallowed
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation
Respiratory IrritationMay cause respiratory irritation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator